
Physical Characteristics of 4-
Chlorophenylsulfonylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chlorophenylsulfonylacetone

CAS No.: 5000-48-6

Cat. No.: B1584173 Get Quote

Executive Summary
4-Chlorophenylsulfonylacetone (CAS: 5000-48-6) is a specialized organosulfur building

block characterized by the presence of a sulfonyl group and a ketone moiety separated by a

highly active methylene bridge.[1][2] This structural arrangement confers unique electrophilic

and nucleophilic properties, making it a critical intermediate in the synthesis of heterocyclic

pharmaceuticals, particularly antiviral agents and substituted pyrroles.

This guide provides a rigorous analysis of its physical state, molecular architecture, and

spectral fingerprints to support researchers in quality control, synthesis planning, and drug

discovery.

Molecular Architecture & Electronic Properties
The reactivity of 4-Chlorophenylsulfonylacetone is dictated by the "push-pull" electronics of

its substituents.

Active Methylene Bridge (

): Flanked by two strong electron-withdrawing groups (EWGs)—the sulfonyl (

) and the carbonyl (

)—the central methylene protons are highly acidic (
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). This facilitates easy deprotonation to form a stable carbanion, serving as a nucleophile in
Knoevenagel condensations or Paal-Knorr syntheses.

4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring exerts an

inductive electron-withdrawing effect (-I) that slightly increases the acidity of the methylene

protons compared to the unsubstituted analog, while also enhancing lipophilicity.

Sulfonyl Linker: Provides geometric rigidity and metabolic stability, often acting as a

bioisostere for carbonyls in drug design.

Structural Diagram: Electronic Effects & Tautomerism
The following diagram illustrates the electronic environment and the potential for keto-enol

tautomerism, which governs its reactivity.
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Caption: Figure 1. Electronic influences and tautomeric equilibrium. The flanking EWGs render

the central methylene highly acidic, facilitating carbanion formation.

Physical Properties Matrix
The following data consolidates experimental values and validated predictions. Note that while

the melting point is a sharp experimental value, solubility profiles are often derived from the

general behavior of aryl sulfones.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1584173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Characteristic Relevance

IUPAC Name

1-(4-

chlorobenzenesulfonyl)propan-

2-one

Standardization

CAS Number 5000-48-6 Procurement Verification

Molecular Formula Mass Spectrometry (M+)

Molecular Weight 232.68 g/mol Stoichiometry calculations

Physical State Crystalline Powder Solid handling

Appearance Off-white to White
Visual purity check (Yellowing

indicates oxidation)

Melting Point 76°C – 79°C
Key purity indicator; sharp

range implies high purity

Solubility (Organic)
Soluble in DCM, Acetone,

Ethyl Acetate, DMSO
Standard reaction solvents

Solubility (Water) Low / Insoluble
Aqueous workup allows

precipitation/extraction

LogP (Predicted) ~1.2 – 1.8
Lipophilicity; membrane

permeability estimation

Storage 2–8°C, Inert Atmosphere
Prevents moisture absorption

and slow oxidation

Spectral Characterization (Identification)
To validate the identity of 4-Chlorophenylsulfonylacetone, researchers should look for the

following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is distinct due to the isolation of the methylene group.
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Solvent:

or Acetone-

~2.35 ppm (3H, s): Methyl group of the ketone (

).

~4.20 ppm (2H, s): Methylene bridge (

). This singlet is significantly deshielded due to the two adjacent electron-withdrawing
groups.

~7.50 – 7.90 ppm (4H, m): Aromatic protons. Typically appears as an AA'BB' system
characteristic of para-substitution. The protons ortho to the sulfonyl group are more
deshielded (~7.8-7.9 ppm) than those ortho to the chlorine (~7.5-7.6 ppm).

Infrared Spectroscopy (IR)
1715–1725 cm

: Strong Carbonyl (

) stretch.

1320 cm

& 1150 cm

: Sulfonyl (

) asymmetric and symmetric stretches.

1090 cm

: Aryl-Chloride (

) stretch.

Synthesis & Purification Context
Understanding the synthesis pathway aids in identifying potential impurities, such as unreacted

sulfonyl chloride or disulfide byproducts.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Synthetic Route
The most robust synthesis involves the alkylation of a sulfinate salt.

Reduction: 4-Chlorobenzenesulfonyl chloride is reduced (e.g., using sodium sulfite) to

Sodium 4-chlorobenzenesulfinate.

Alkylation: The sulfinate nucleophile attacks Chloroacetone (1-chloropropan-2-one).

Product: 4-Chlorophenylsulfonylacetone.

Impurity Profile
Bis(4-chlorophenyl)disulfide: Common byproduct from over-reduction of the sulfonyl chloride.

Appears as a yellow contaminant.

Chloroacetone: Residual starting material; volatile and lachrymatory.

Synthesis Workflow Diagram
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Caption: Figure 2. Standard synthetic pathway via sulfinate alkylation, highlighting the critical

reduction step.

Handling and Stability Protocols
Hygroscopicity: Sulfones can be slightly hygroscopic. Store in a desiccator or tightly sealed

container.
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Thermal Stability: Stable up to its melting point (76°C). Avoid prolonged heating above 100°C

without solvent, as sulfones can sometimes extrude

under extreme pyrolysis conditions, though this is less common than with sulfoxides.

Safety: The compound is an organosulfur agent. Standard PPE (gloves, goggles) is required.

Avoid inhalation of dust.

Storage: Recommended storage is at 2°C to 8°C (refrigerated) to maintain maximum purity

over long durations, although it is generally stable at room temperature for short periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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